molecular formula C18H12O2 B044925 4-Pyreneacetic acid CAS No. 22245-55-2

4-Pyreneacetic acid

Cat. No.: B044925
CAS No.: 22245-55-2
M. Wt: 260.3 g/mol
InChI Key: GJLRAJOEGIZXAU-UHFFFAOYSA-N
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Description

4-Pyreneacetic acid: is an organic compound with the molecular formula C18H12O2 . It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid functional group attached to the pyrene ring system. This compound is known for its fluorescent properties and is often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pyreneacetic acid can be synthesized through several methods. One common approach involves the reaction of pyrene with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Pyreneacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrene-4-carboxylic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 4-pyrenemethanol.

    Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

4-Pyreneacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-pyreneacetic acid is primarily based on its fluorescent properties. When exposed to ultraviolet light, the compound absorbs energy and emits light at a different wavelength. This property makes it useful as a fluorescent marker in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to biological membranes or interacting with other molecules in chemical analyses .

Comparison with Similar Compounds

  • 1-Pyreneacetic acid
  • 1-Pyrenecarboxylic acid
  • 1-Pyrenebutyric acid
  • 1-Pyrenemethylamine hydrochloride
  • 1-Pyrenecarboxaldehyde

Comparison: 4-Pyreneacetic acid is unique due to its specific position of the carboxylic acid group on the pyrene ring system. This positional difference can influence the compound’s reactivity and fluorescent properties compared to other pyrene derivatives. For example, 1-pyreneacetic acid has the carboxylic acid group attached at a different position, which can result in variations in its chemical behavior and applications .

Properties

IUPAC Name

2-pyren-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O2/c19-16(20)10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)18(12)17(11)13/h1-9H,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLRAJOEGIZXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944902
Record name (Pyren-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22245-55-2
Record name 4-Pyreneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022245552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Pyren-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4,5-dihydro-4-pyreneacetic acid in the synthesis of cyclopenta[c,d]pyrene and its dihydro derivative?

A1: 4,5-Dihydro-4-pyreneacetic acid (17) serves as a crucial synthetic intermediate in the production of both cyclopenta[c,d]pyrene (1) and 3,4-dihydrocyclopenta[c,d]pyrene (2). This study demonstrated a novel application of the pyrene dianion's reactivity to achieve a more efficient and simplified synthesis of these environmentally significant compounds. []

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